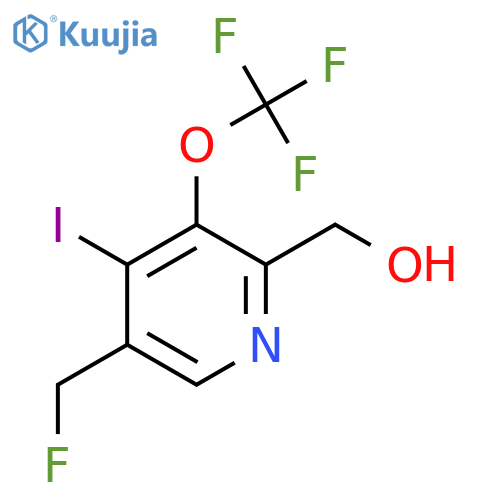

Cas no 1804839-47-1 (5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol)

5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol

-

- インチ: 1S/C8H6F4INO2/c9-1-4-2-14-5(3-15)7(6(4)13)16-8(10,11)12/h2,15H,1,3H2

- InChIKey: YTWGYTPJOKDQQL-UHFFFAOYSA-N

- ほほえんだ: IC1C(CF)=CN=C(CO)C=1OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 229

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 42.4

5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029089206-1g |

5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol |

1804839-47-1 | 97% | 1g |

$1,519.80 | 2022-04-01 |

5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol 関連文献

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanolに関する追加情報

Introduction to 5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1804839-47-1)

5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1804839-47-1, is a pyridine derivative featuring a unique structural configuration that makes it particularly valuable for synthetic applications and drug development. The presence of multiple functional groups, including a fluoromethyl moiety, an iodo substituent, and a trifluoromethoxy group, endows this molecule with distinct chemical properties that are highly conducive to further functionalization and exploration in medicinal chemistry.

The compound's structure is characterized by a pyridine core, which is a common scaffold in many bioactive molecules. The pyridine ring itself is a heterocyclic aromatic compound that serves as a privileged structure in drug discovery due to its ability to interact with biological targets such as enzymes and receptors. The fluoromethyl group (-CH₂F) introduces a fluorine atom into the molecule, which is known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties of pharmaceutical agents. Fluorinated compounds are widely recognized for their enhanced bioavailability and improved binding interactions with biological targets.

The iodo substituent at the 4-position of the pyridine ring adds another layer of reactivity to the molecule. Iodine is a halogen that can participate in various chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures and have been extensively utilized in the synthesis of novel pharmaceuticals. The presence of the iodo group makes 5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol a versatile intermediate for further chemical manipulation.

The trifluoromethoxy group (-O-CF₃) is another key feature of this compound. Trifluoromethoxy groups are commonly found in pharmaceuticals due to their ability to enhance lipophilicity, metabolic stability, and binding affinity. This functional group can also influence the electronic properties of the molecule, affecting its interactions with biological targets. The combination of these three distinct functional groups—fluoromethyl, iodo, and trifluoromethoxy—makes 5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol a valuable building block for the synthesis of more complex molecules.

In recent years, there has been growing interest in developing novel therapeutic agents based on pyridine derivatives due to their wide range of biological activities. Pyridine-based compounds have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The structural features of 5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol make it an attractive candidate for further exploration in drug discovery.

One of the most compelling aspects of this compound is its potential utility in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and dysregulation of kinase activity is associated with numerous diseases, particularly cancer. Pyridine derivatives have been extensively studied as kinase inhibitors due to their ability to bind to the ATP-binding site of these enzymes. The presence of the iodo group provides an opportunity for further functionalization via cross-coupling reactions, allowing chemists to attach various pharmacophores that can enhance binding affinity and selectivity.

Recent advancements in synthetic methodologies have further enhanced the appeal of 5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol as a synthetic intermediate. For instance, palladium-catalyzed cross-coupling reactions have become increasingly efficient and reliable tools for constructing complex molecular architectures. These reactions allow for the introduction of diverse functional groups at specific positions within the pyridine ring, enabling the creation of highly customized molecules with tailored biological activities.

The pharmaceutical industry has also recognized the importance of fluorinated compounds in drug development. Fluoroaromatics and fluoroalkanes are known for their improved pharmacokinetic properties, including enhanced bioavailability and reduced metabolic clearance. The fluoromethyl group in 5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol contributes to these desirable properties, making it an attractive component for medicinal chemistry applications.

In conclusion, 5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1804839-47-1) is a multifunctional compound with significant potential in pharmaceutical research and drug development. Its unique structural configuration, featuring a pyridine core with fluoromethyl, iodo, and trifluoromethoxy substituents, makes it a valuable intermediate for constructing complex bioactive molecules. The compound's reactivity and synthetic utility position it as a key player in the ongoing efforts to develop novel therapeutic agents targeting various diseases.

1804839-47-1 (5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol) 関連製品

- 932382-17-7(N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Pyridinecarboxamide)

- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)

- 1225845-77-1(3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)

- 145743-63-1(WAY127093B (racemate))

- 2172034-39-6(N-{7,7-dimethyl-2-oxabicyclo3.2.0heptan-6-yl}-N-propylsulfamoyl chloride)

- 1806790-08-8(2-Cyano-4-(difluoromethyl)-3,6-diiodopyridine)

- 1415800-34-8(Hydroxy-Amino-(PEG1-t-butyl ester)2)

- 1214351-87-7(2-Methyl-3-(trifluoromethyl)mandelic acid)

- 1421528-50-8(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide)

- 1806299-78-4(2,5-Dichloro-4-phenylpyridine)